molecular formula C20H20N2O4 B4581282 (E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B4581282
M. Wt: 352.4 g/mol
InChI Key: MZJVJQPXANTEKT-ZHACJKMWSA-N
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Description

(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a furan ring, a pyrazole ring, and an ethoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxyphenol with 2-furylmethanol to form the intermediate 5-[(4-ethoxyphenoxy)methyl]-2-furanmethanol. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or neutral conditions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, such as alcohols, amines, ketones, and carboxylic acids.

Scientific Research Applications

(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
  • (E)-3-{5-[(4-HYDROXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
  • (E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Uniqueness

The uniqueness of (E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. The presence of the ethoxy group, for instance, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-3-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-24-16-4-6-17(7-5-16)25-14-19-9-8-18(26-19)10-11-20(23)15-12-21-22(2)13-15/h4-13H,3,14H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJVJQPXANTEKT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C=CC(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)/C=C/C(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 5
Reactant of Route 5
(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 6
(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

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